molecular formula C13H11N5O2 B2993707 N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034248-25-2

N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2993707
CAS No.: 2034248-25-2
M. Wt: 269.264
InChI Key: AVMUSBWQODZJOB-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BMN-673 or Talazoparib, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.

Scientific Research Applications

Antimicrobial and Antituberculosis Applications

Compounds structurally related to "N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide" have been studied for their antimycobacterial properties. For example, a study on the structural characterization and antimycobacterial evaluation of a benzimidazole analogue of the antituberculosis clinical drug candidate TBA-7371 highlights the potential of these compounds in addressing tuberculosis. The compound displayed antimycobacterial testing confirmed in vitro activity against Mycobacterium smegmatis, although no growth inhibition of Mycobacterium abscessus was found, suggesting selective antimycobacterial effects (Richter et al., 2022).

Synthetic Methodology and Structural Analysis

The synthesis and structural analysis of related compounds have been documented, contributing to the understanding of their chemical properties and potential applications. For instance, "Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate" was investigated for its crystal and molecular structures, providing insights into its synthesis process and structural features. This research aids in the development of new compounds with potential scientific and pharmaceutical applications (Richter et al., 2023).

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-11-6-10(14-7-15-11)12(19)18-13-16-8-4-2-3-5-9(8)17-13/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMUSBWQODZJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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